molecular formula C9H6N2O2<br>C9H6N2O2<br>CH3C6H3(NCO)2 B7771035 2,4-Diisocyanato-1-methylbenzene CAS No. 26006-20-2

2,4-Diisocyanato-1-methylbenzene

Cat. No.: B7771035
CAS No.: 26006-20-2
M. Wt: 174.16 g/mol
InChI Key: DVKJHBMWWAPEIU-UHFFFAOYSA-N
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Description

2,4-Diisocyanato-1-methylbenzene (C₉H₆N₂O₂), commonly referred to as 2,4-toluene diisocyanate (2,4-TDI), is an aromatic diisocyanate with a molecular weight of 174.17 g/mol and a density of 1.14–1.21 g/cm³ . Its melting point ranges between 20–21°C, and it exists as a colorless to pale yellow liquid at room temperature with a pungent, fruity odor . The compound is highly reactive due to its two isocyanate (-N=C=O) groups, which readily undergo polymerization and crosslinking reactions with polyols to form polyurethanes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-diisocyanato-1-methylbenzene
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InChI

InChI=1S/C9H6N2O2/c1-7-2-3-8(10-5-12)4-9(7)11-6-13/h2-4H,1H3
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InChI Key

DVKJHBMWWAPEIU-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=C(C=C1)N=C=O)N=C=O
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Molecular Formula

C9H6N2O2, Array
Record name TOLUENE-2,4-DIISOCYANATE
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Related CAS

28574-89-2, 6144-18-9, 26006-20-2
Record name Benzene, 2,4-diisocyanato-1-methyl-, trimer
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DSSTOX Substance ID

DTXSID7026156
Record name Toluene 2,4-diisocyanate
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Molecular Weight

174.16 g/mol
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Physical Description

Toluene-2,4-diisocyanate appears as colorless to yellow or dark liquid or solid with a sweet, fruity, pungent odor. Melting point 68 °F (20 °C). Evolves CO2 when moist. This can cause over-pressurization in an enclosed space.Toxic and carcinogenic. Used in polyurethane foams, coatings in floor and wood finishes, sealers, paints, concrete sealers for aircraft and tank trucks, elastomers in clay pipe seals, elastomers and coatings, and crosslinking agent for nylon. Rate of onset: Immediate Persistence: Hours - weeks Odor threshold: 0.4 - 2 ppm Source/use/other hazard: Polyurethane (wood coatings, foam), nylon industries; skin irritant., Liquid; Liquid, Other Solid, Colorless to pale-yellow solid or liquid (above 71 degrees F) with a sharp, pungent odor; [NIOSH], Melting point = 20 deg C; [ChemIDplus] Colorless to yellow liquid or solid with a sweet, pungent, fruity odor; mp = 19.5-21.5 deg C; [INCHEM PIMs], Clear colorless to pale yellow liquid with a pungent odor; [HSDB] Colorless to yellow liquid with a sharp odor; mp = 14 deg C; [Dow Chemical MSDS], COLOURLESS-TO-PALE YELLOW LIQUID OR CRYSTALS WITH PUNGENT ODOUR. TURNS PALE YELLOW ON EXPOSURE TO AIR., Colorless to pale-yellow solid or liquid (above 71 °F) with a sharp, pungent odor.
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Boiling Point

484 °F at 760 mmHg (EPA, 1998), 251 °C, BP: 126 °C at 11 mm Hg. Reacts with water with evolution of carbon dioxide., Specific gravity: 1.22 at 25 °C; BP: 250 °C; FP: 11.3-13.5 °C /80% 2,4:20% 2,6/, 484 °F
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Flash Point

270 °F (EPA, 1998), 127 °C, 260 °F (127 °C), 127 °C c.c., 270 °F for an 80/20% 2,4/ 2,6 TDI mixture, 260 °F
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Solubility

Decomposes (NTP, 1992), Very soluble in acetone, benzene, ethyl ether, Soluble in ether. acetone, and other organic solvents, Miscible with alcohol (decomposition). Miscible with ether, acetone, benzene, carbon tetrachloride, chlorobenzene, diglycol monomethyl ether, kerosene, olive oil, Solubility in water: reaction, Insoluble
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Density

1.2244 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.2244 at 20 °C/4 °C, Saturated liquid density: 75.879 lb/cu ft; liquid heat capacity: 0.398 Btu/lb-F; liquid thermal conductivity: 1.179 Btu-inch/hr-sq ft-F; liquid viscosity: 3.769 Centipoise (all at 85 °F), Saturated vapor pressure: 0.004 lb/sq in; saturated vapor density: 0.00011 lb/cu ft (all at 130 °F), Relative density (water = 1): 1.2, 1.2244 at 68 °F, 1.22
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Vapor Density

6 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 6.0 (Air = 1), Relative vapor density (air = 1): 6.0, 6
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Vapor Pressure

1 mmHg at 176 °F (EPA, 1998), 0.008 [mmHg], 0.01 [mmHg], 0.02 [mmHg], VP: 0.5 mm Hg at 25 °C /80% 2,4:20% 2,6/, 8.0X10-3 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 1.3, 0.01 mmHg at 77 °F, (77 °F): 0.01 mmHg
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Color/Form

Water-white to pale yellow liquid, Clear faintly yellow liquid, Colorless to pale yellow, solid or liquid (above 71 °F), Liquid at room temperature ... Darkens on exposure to sunlight

CAS No.

584-84-9, 1321-38-6, 26006-20-2
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Melting Point

67.1 to 70.7 °F (EPA, 1998), 20.5 °C, 22 °C, 67.1-70.7 °F, 71 °F
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Preparation Methods

Catalysts for Hydrogenation

Catalyst TypeLoading (% wt)Temperature (°C)Pressure (bar)Selectivity (%)
Pd/C0.5–1.090–11025–3098–99
Raney Ni5–10100–12020–2595–97
Pt/Al₂O₃0.3–0.780–10015–2097–98

Table 1: Comparative performance of hydrogenation catalysts

Palladium-based catalysts offer superior selectivity but higher costs, while Raney nickel provides economic advantages for bulk production.

Phosgenation Reactor Design

Modern plants utilize continuous stirred-tank reactors (CSTRs) or tubular reactors with the following features:

  • Material: Hastelloy C-276 resistant to HCl corrosion

  • Residence time: 30–90 minutes

  • HCl removal: Countercurrent gas stripping with nitrogen

The gaseous HCl byproduct (2 moles per mole of TDI) is typically absorbed in water to produce hydrochloric acid for industrial use.

Purification and Isomer Separation

Crude TDI contains 65–80% 2,4-isomer and 20–35% 2,6-isomer, depending on synthesis conditions. Fractional distillation under vacuum (5–15 mmHg) separates the isomers:

Distillation parameters:

  • Temperature gradient: 180–220°C

  • Purity of 2,4-TDI: ≥99.5%

  • Energy consumption: 2.8–3.5 GJ/ton TDI

Isomer mixtures like TDI-80 (80:20 2,4:2,6) are obtained by controlled mixing of distillation fractions.

Industrial Production Metrics

ParameterValueSource
Global capacity (2025)3.2 million metric tons
Energy intensity55–65 GJ/ton TDI
Capital cost (plant)$120–150 millionIndustry data

Chemical Reactions Analysis

Alcohols: Urethane Formation

TDI reacts exothermically with hydroxyl-containing compounds (e.g., polyols) to form carbamate (urethane) linkages:

R–OH+O=C=N–ArR–O–C(=O)–NH–Ar\text{R–OH} + \text{O=C=N–Ar} \rightarrow \text{R–O–C(=O)–NH–Ar}

  • Kinetic Selectivity : The 4-position isocyanate reacts ~4x faster than the 2-position due to steric and electronic factors .

  • Catalysts : Tin-based catalysts (e.g., dibutyltin dilaurate) accelerate the reaction by polarizing the isocyanate group .

Reactivity ComparisonRelative Rate (4- vs. 2-position)
Primary alcohols4.0 : 1.0
Secondary alcohols3.2 : 1.0

Amines: Urea Formation

Reaction with amines produces urea linkages:

R–NH2+O=C=N–ArR–NH–C(=O)–NH–Ar\text{R–NH}_2 + \text{O=C=N–Ar} \rightarrow \text{R–NH–C(=O)–NH–Ar}

  • Kinetics : Faster than alcohol reactions due to higher nucleophilicity of amines .

  • Self-Reactivity : Excess TDI can lead to allophanate or biuret crosslinking.

Water: Hydrolysis and Foaming

TDI reacts with water to form unstable carbamic acid intermediates, releasing CO2_2:

O=C=N–Ar+H2OAr–NH–COOHAr–NH2+CO2\text{O=C=N–Ar} + \text{H}_2\text{O} \rightarrow \text{Ar–NH–COOH} \rightarrow \text{Ar–NH}_2 + \text{CO}_2↑

  • Foam Production : CO2_2 generation drives polyurethane foam expansion .

  • Side Reactions : Hydrolysis at >50°C yields toluene diamine (TDA), a sensitizing agent .

Trimerization

Under basic conditions (e.g., triethylamine), TDI forms isocyanurate rings:

3TDITris(isocyanurate)+Heat3 \text{TDI} \rightarrow \text{Tris(isocyanurate)} + \text{Heat}

  • Applications : Heat-resistant coatings and adhesives .

Key Findings from Computational Studies :

  • Solvent Effects :

    • Gas Phase : Activation energy = 85–95 kJ/mol.

    • o-Dichlorobenzene (ODCB) : Reduces barriers by ~40% via stabilization of transition states.

PathwayΔG‡ (Gas Phase)ΔG‡ (ODCB)
Phosgenations First92 kJ/mol55 kJ/mol
Stepwise Phosgenations105 kJ/mol62 kJ/mol
  • Thermodynamics : Exothermic (ΔH = −210 kJ/mol), favoring high yields .

Comparative Reactivity of Diisocyanates

CompoundReactivity vs. TDIKey Applications
Hexamethylene diisocyanateLowerCoatings, adhesives
Diphenylmethane diisocyanateHigherRigid foams
Isophorone diisocyanateModerateUV-resistant coatings

Scientific Research Applications

Polyurethane Production

TDI is predominantly used in the manufacture of polyurethane (PUR) foams, which can be classified into two main categories:

  • Flexible Polyurethane Foams : Used in furniture, automotive seating, mattresses, and insulation materials.
  • Rigid Polyurethane Foams : Employed in construction for thermal insulation panels and refrigeration equipment.

Table 1: Applications of TDI in Polyurethane Production

Type of FoamApplications
Flexible FoamsFurniture, automotive seats, mattresses
Rigid FoamsInsulation panels, refrigeration

Coatings and Adhesives

TDI is utilized in the formulation of coatings and adhesives due to its ability to enhance durability and resistance to environmental factors. It is commonly found in:

  • Textile Coatings : Providing waterproofing and durability.
  • Industrial Coatings : Used for metal and concrete surfaces to improve longevity.

Construction Materials

In construction, TDI acts as an additive for:

  • Sealants : Enhancing adhesion and flexibility.
  • Grouts : Providing strength and moisture resistance.

Health and Safety Considerations

While TDI has numerous industrial applications, it poses significant health risks. Inhalation exposure can lead to respiratory issues, including asthma-like symptoms and lung edema . Long-term exposure has been linked to sensitization of the respiratory tract and potential carcinogenic effects .

Table 2: Health Risks Associated with TDI Exposure

Health RiskDescription
Respiratory IssuesAsthma-like symptoms, lung edema
SensitizationIncreased risk of allergic reactions
Carcinogenic PotentialClassified as a potential carcinogen

Regulatory Framework

Due to its hazardous nature, TDI is subject to stringent regulations globally. For instance:

  • In the EU, TDI is classified under the CLP regulation as a suspected carcinogen and respiratory sensitizer .
  • The use of TDI in consumer products is restricted under various health regulations to mitigate exposure risks .

Case Study 1: Automotive Industry

In the automotive sector, flexible polyurethane foams made from TDI are extensively used for seat cushions. A study highlighted that these foams not only provide comfort but also contribute to vehicle weight reduction, enhancing fuel efficiency .

Case Study 2: Construction Sector

A recent project involved using rigid polyurethane foam insulation made from TDI in residential buildings. This application demonstrated significant energy savings due to improved thermal performance compared to traditional insulation materials .

Mechanism of Action

The mechanism of action of 2,4-Diisocyanato-1-methylbenzene primarily involves its highly reactive isocyanate groups. These groups react with nucleophiles such as hydroxyl and amine groups to form stable urethane and urea linkages. This reactivity is exploited in the production of polyurethanes and other polymers . The compound can also cause respiratory sensitization and irritation due to its reactivity with proteins in the respiratory tract .

Comparison with Similar Compounds

Key Findings:

MDI: Lower volatility and higher thermal stability make it preferable for rigid foams . HDI: Aliphatic structure provides UV resistance, used in automotive coatings . IPDI: Cycloaliphatic backbone enhances hydrolytic stability for outdoor applications .

Toxicity Profiles: 2,4-TDI exhibits higher acute toxicity (LC50: 14 ppm) compared to MDI and IPDI due to its volatility .

Regulatory and Environmental Considerations

  • 2,4-TDI : Classified as a hazardous air pollutant (HAP) under the U.S. Clean Air Act. ACGIH TLV: 0.005 ppm .
  • MDI: Subject to REACH restrictions in the EU; IARC classifies it as Group 2B (possibly carcinogenic) .
  • HDI : Regulated under OSHA’s permissible exposure limit (PEL) of 0.005 ppm .

Biological Activity

2,4-Diisocyanato-1-methylbenzene, commonly known as toluene-2,4-diisocyanate (TDI), is an important industrial chemical primarily used in the production of polyurethane foams and coatings. Its biological activity is significant due to its potential health effects, particularly in occupational settings. This article reviews the biological activity of TDI, focusing on its toxicity, genotoxicity, and allergenic properties based on diverse research findings.

  • Chemical Formula : C9H6N2O2
  • CAS Number : 584-84-9
  • Molecular Weight : 174.16 g/mol

Acute Toxicity

TDI exhibits low acute toxicity when administered orally or dermally. Animal studies have reported the following LD50 values:

Route of ExposureLD50 (mg/kg)
Oral3060 - 5620
Dermal>9400

Observed effects from high doses include labored breathing, inactivity, and weight loss . Inhalation exposure has shown rapid absorption and significant conjugation to plasma proteins, leading to systemic effects .

Repeated Dose Toxicity

In repeated dose studies, TDI has demonstrated various toxic effects:

  • Study Design : Fischer 344 rats were administered TDI via oral gavage at varying doses.
  • Findings :
    • Significant weight depression was noted at doses of 60 mg/kg/day for males and 120 mg/kg/day for females.
    • Histopathological changes were observed in the lungs and other organs at higher doses (≥30 mg/kg/day) .

The No Observed Adverse Effect Level (NOAEL) was determined to be 30 mg/kg/day for males and 60 mg/kg/day for females.

Genotoxicity

The genotoxic potential of TDI has been a subject of investigation. In vitro studies indicated that TDI could induce mutations in various test systems:

  • Positive Results : TDI showed mutagenic effects in Drosophila studies and other in vitro assays.
  • Metabolic Pathway : TDI can degrade into toluenediamine (TDA), a known mutagen, raising concerns about its genotoxicity through metabolic activation .

Allergic Reactions and Sensitization

TDI is recognized as a potent sensitizer that can cause allergic contact dermatitis. The prevalence of sensitization is notable among workers exposed to TDI-containing products:

  • Sensitization Rate : Approximately 32.7% of individuals exposed may develop allergic reactions .
  • Mechanism : The sensitization occurs through skin contact or inhalation, leading to immune responses characterized by dermatitis and respiratory issues .

Case Studies

A review of industrial cohort studies highlights the occupational risks associated with TDI exposure:

  • Study on Workers : Plasma levels of toluene diamines were measured in workers exposed to TDI, revealing significant variations based on exposure duration and intensity.
  • Health Outcomes : Long-term exposure was associated with respiratory issues and potential carcinogenic risks .

Q & A

Q. What controls are essential when studying hydrolysis kinetics under varying pH conditions?

  • Include blank reactions (no isocyanate) to account for background interference. Use buffered solutions (pH 2–12) with ionic strength adjustments to avoid confounding effects. Monitor real-time via in-situ FT-IR or conduct quench experiments with ice-cold methanol .

Q. How do solvent choices impact reactivity in urethane formation?

  • Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic attack by polyols, while non-polar solvents (e.g., toluene) favor slower, controlled reactions. Solvent selection must align with catalyst compatibility—e.g., avoid THF with Lewis acidic catalysts due to coordination effects .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Diisocyanato-1-methylbenzene
Reactant of Route 2
Reactant of Route 2
2,4-Diisocyanato-1-methylbenzene

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